N-(4-(3-Oxoprop-1-en-1-yl)phenyl)acetamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
N-[4-[(E)-3-oxoprop-1-enyl]phenyl]acetamide |
InChI |
InChI=1S/C11H11NO2/c1-9(14)12-11-6-4-10(5-7-11)3-2-8-13/h2-8H,1H3,(H,12,14)/b3-2+ |
InChI Key |
KUYNUKYEGDRLCM-NSCUHMNNSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)/C=C/C=O |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=CC=O |
Origin of Product |
United States |
Synthetic Strategies for N 4 3 Oxoprop 1 En 1 Yl Phenyl Acetamide and Its Analogs
Retrosynthetic Analysis of N-(4-(3-Oxoprop-1-en-1-yl)phenyl)acetamide
A retrosynthetic analysis of the target molecule reveals two primary disconnections that lead to logical and readily available starting materials. The key functional groups for disconnection are the amide bond and the α,β-unsaturated ketone (enone) moiety.
Disconnection I: Amide Bond and Enone Moiety
The most straightforward analysis involves disconnecting the C-N amide bond and the C=C bond of the enone system.
Amide Bond Disconnection: A C–N disconnection of the acetamide (B32628) group points to 4-(3-oxoprop-1-en-1-yl)aniline and an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640). This simplifies the target to a primary aromatic amine.
Enone Disconnection (via Aldol (B89426)/Claisen-Schmidt Reaction): The enone can be disconnected at the α-β carbon-carbon double bond. This is a classic retro-aldol or retro-Claisen-Schmidt disconnection. This leads to two potential precursor pairs:
Route A: N-(4-acetylphenyl)acetamide and formaldehyde (B43269) (or a suitable equivalent like trioxane). This route builds the enone from a pre-formed acetamide on an acetophenone (B1666503) core.
Route B: N-(4-formylphenyl)acetamide and a methyl ketone or its enolate equivalent. For the specific target, this would involve reacting N-(4-formylphenyl)acetamide with acetone (B3395972). nist.govmedchemexpress.com
Disconnection II: Aromatic C-C Bond Formation
An alternative retrosynthetic approach considers the formation of the styrenyl system using modern cross-coupling reactions.
Heck Reaction Disconnection: The C-C bond between the aromatic ring and the enone's vinyl group can be disconnected. This suggests a palladium-catalyzed Heck reaction between an aryl halide, such as N-(4-bromophenyl)acetamide, and an α,β-unsaturated aldehyde, like acrolein. This strategy builds the carbon skeleton through a different mechanism compared to classical condensations. nih.govwikipedia.orgorganic-chemistry.org
These disconnections form the basis for the synthetic strategies detailed in the following sections, starting from simple, commercially available precursors.
Classical Synthetic Approaches for this compound
Classical methods remain the cornerstone for the synthesis of chalcones and their derivatives, relying on robust and well-established reaction types.
Condensation Reactions for the Enone Moiety Construction
The formation of the α,β-unsaturated ketone is typically achieved via a base- or acid-catalyzed condensation reaction. The Claisen-Schmidt condensation, a variant of the aldol condensation, is particularly well-suited for this purpose. wikipedia.org This reaction involves an aromatic aldehyde reacting with a ketone. nih.gov
In the context of the target molecule, the key reaction would be the condensation of N-(4-formylphenyl)acetamide with acetone. The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent. nih.gov The base deprotonates the α-carbon of acetone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent dehydration of the β-hydroxy ketone intermediate readily occurs, often in situ, to yield the thermodynamically stable conjugated enone system. nih.govmdpi.com
Alternatively, N-(4-acetylphenyl)acetamide can be reacted with formaldehyde under basic conditions to yield the target molecule. This approach is also a variant of the Claisen-Schmidt condensation. researchgate.net
Table 1: Representative Conditions for Claisen-Schmidt Condensation
| Ketone Reactant | Aldehyde Reactant | Catalyst/Base | Solvent | Temperature | Yield | Reference |
| Acetophenone | Benzaldehyde (B42025) | NaOH (40%) | Ethanol (B145695) | 10°C to RT | High | nih.gov |
| 2-Acetyl naphthalene | Substituted Benzaldehydes | KOH | Methanol | Not specified | Good | nih.gov |
| Acetophenone | Aromatic Aldehydes | K₂CO₃ | H₂O/EtOH | Room Temp. | High | nih.gov |
| 2-(4-acetyl-phenylamino)-3(4-chlorophenyl)- 1,8-naphthyridine | Aromatic Aldehydes | Solid NaOH | Solvent-free | Room Temp. | High | researchgate.net |
Amide Bond Formation Methodologies
The acetamide group can be introduced either before or after the formation of the enone structure. The synthesis of the necessary precursors, such as N-(4-acetylphenyl)acetamide or N-(4-formylphenyl)acetamide, relies on standard amide bond formation techniques.
A common and efficient method is the acylation of the corresponding aniline (B41778) (e.g., 4-aminoacetophenone or 4-aminobenzaldehyde) with an acetylating agent. The reaction is typically performed by treating the aniline with acetyl chloride or acetic anhydride. organic-chemistry.org When using acetyl chloride, a base like pyridine (B92270) or triethylamine (B128534) is often added to neutralize the HCl byproduct. researchgate.net Direct reaction with acetic acid can also be employed, though it may require higher temperatures. researchgate.net
These reactions are generally high-yielding and provide the key intermediates for the subsequent condensation step.
Table 2: Common Methods for Acetamide Formation from Anilines
| Aniline Precursor | Acetylating Agent | Base/Conditions | Solvent | Typical Outcome | Reference |
| Aniline | Chloroacetyl chloride | K₂CO₃ | CH₂Cl₂ | High yield | rsc.org |
| 4-Aminoacetophenone | Acetic Anhydride | - | Acetic Acid | Efficient conversion | researchgate.net |
| 4-Bromoaniline | Acetic Acid | - | Acetic Acid (reflux) | Good yield | researchgate.net |
| Sulfanilamide | Acetyl Chloride | Pyridine | Pyridine | Good yield | researchgate.net |
Multi-Step Synthesis Pathways from Commercial Precursors
Combining the methodologies described above allows for the design of complete synthetic routes starting from simple, commercially available chemicals.
Route 1: From 4-Aminoacetophenone
A practical multi-step synthesis begins with 4-aminoacetophenone.
Acetylation: 4-Aminoacetophenone is first converted to N-(4-acetylphenyl)acetamide. This is achieved by reacting it with acetic anhydride, often in the presence of a catalytic amount of acid or by gentle heating.
Condensation: The resulting N-(4-acetylphenyl)acetamide is then subjected to a Claisen-Schmidt condensation with formaldehyde (or a stable equivalent like paraformaldehyde or trioxane) in the presence of a base like NaOH or KOH in an ethanol/water mixture to construct the enone moiety.
Route 2: From p-Nitrophenol
An alternative pathway highlights different functional group interconversions.
Acetylation: p-Nitrophenol is acetylated to form 4-nitrophenyl acetate (B1210297).
Fries Rearrangement: The 4-nitrophenyl acetate undergoes a Fries rearrangement to yield 4-hydroxy-3-nitroacetophenone.
Methylation: The phenolic hydroxyl group is protected, for example, by methylation using dimethyl sulfate (B86663), to give 4-methoxy-3-nitroacetophenone.
Reduction: The nitro group is reduced to an amine using a reducing agent like SnCl₂/HCl or catalytic hydrogenation (H₂/Pd-C), yielding 3-amino-4-methoxyacetophenone.
Acetylation: The newly formed amino group is acetylated to give N-(5-acetyl-2-methoxyphenyl)acetamide.
Condensation: This intermediate can then undergo a condensation reaction as described in Route 1 to form an analog of the target compound.
Route 3: From N-(4-nitrophenyl) acetamide
This route focuses on building the molecule from a different starting point.
Reduction: Commercially available N-(4-nitrophenyl) acetamide is reduced to N-(4-aminophenyl) acetamide. jcbsc.orgresearchgate.net
Diazotization and Sandmeyer Reaction: The amino group is converted to a diazonium salt and subsequently replaced with a formyl group (e.g., via a Gattermann-Koch type reaction) or a cyano group which can be reduced to an aldehyde. This yields N-(4-formylphenyl)acetamide.
Condensation: The aldehyde then undergoes a Claisen-Schmidt condensation with acetone to yield the final product.
Modern Catalytic Methods in this compound Synthesis
Modern organic synthesis increasingly relies on transition metal-catalyzed reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Transition Metal-Catalyzed Coupling Reactions for Aromatic Functionalization
The Mizoroki-Heck reaction provides a powerful alternative for constructing the styrenyl C-C bond of the target molecule's core. wikipedia.orgmdpi.com This palladium-catalyzed cross-coupling reaction joins an aryl halide with an alkene. nih.gov
A potential synthetic route utilizing this method would be:
Amide Formation: 4-Bromoaniline is acetylated using acetic anhydride or acetyl chloride to produce N-(4-bromophenyl)acetamide. researchgate.net This serves as the aryl halide coupling partner.
Heck Coupling: N-(4-bromophenyl)acetamide is then reacted with an alkene partner such as acrolein (prop-2-enal) in the presence of a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a phosphine (B1218219) ligand, and a base (e.g., triethylamine, K₂CO₃). This reaction directly forms the C-C bond, constructing the enone structure on the pre-functionalized aromatic ring.
The Heck reaction offers advantages such as mild reaction conditions and tolerance of a wide range of functional groups, making it a versatile tool for synthesizing complex aromatic compounds. mdpi.com
Table 3: General Parameters for the Mizoroki-Heck Reaction
| Aryl Halide | Alkene | Catalyst | Ligand | Base | Solvent | Reference |
| Aryl Bromide | Styrene (B11656) | Pd(OAc)₂ | NHC Precursors | Cs₂CO₃, K₂CO₃, etc. | H₂O/Toluene | nih.gov |
| Iodobenzene | Styrene | PdCl₂ | - | K₂CO₃ | Methanol | wikipedia.org |
| Aryl Halide | Activated Alkene | Pd(OAc)₂ | Phosphines | Amines, Carbonates | DMF, Acetonitrile | mdpi.com |
Organocatalytic Approaches for Enone Formation
The formation of the enone core of this compound via Claisen-Schmidt condensation can be effectively catalyzed by small organic molecules, a field known as organocatalysis. wikipedia.org This approach avoids the use of potentially toxic or expensive metal catalysts. Amino acids, particularly L-proline and its derivatives, have emerged as powerful catalysts for aldol-type reactions. rsc.orgresearchgate.net
The catalytic cycle typically proceeds through an enamine mechanism. The organocatalyst, a secondary amine like proline, first reacts with the ketone precursor, N-(4-acetylphenyl)acetamide, to form a nucleophilic enamine intermediate. This enamine then attacks the electrophilic aldehyde (e.g., formaldehyde). Subsequent hydrolysis releases the catalyst and yields the aldol addition product, which readily dehydrates under the reaction conditions to form the stable α,β-unsaturated enone.
Key advantages of organocatalytic methods include:
Mild Reaction Conditions: These reactions can often be carried out at room temperature and under neutral or near-neutral pH, which is beneficial for substrates with sensitive functional groups. rsc.org
High Selectivity: Organocatalysts can offer high levels of chemo- and regioselectivity.
Catalyst Reusability: Polymer-supported proline catalysts have been developed that demonstrate enhanced activity and can be recovered and reused multiple times without significant loss of function, aligning with green chemistry principles. rsc.org
| Catalyst Type | Proposed Mechanism | Typical Conditions | Advantages |
| L-Proline | Enamine catalysis | Room temperature, various solvents (e.g., DMSO, ethanol) | Readily available, non-toxic, mild conditions. rsc.orgresearchgate.net |
| Secondary Amines (e.g., Pyrrolidine) | Enamine catalysis | Similar to proline | High efficiency for aldol reactions. |
| Polymer-Supported Proline | Heterogeneous enamine catalysis | 50 °C, various solvents | Catalyst is easily recoverable and reusable for over 10 cycles. rsc.org |
Asymmetric Synthesis Considerations for Chiral Analogs (If applicable)
The parent compound, this compound, is achiral as it lacks any stereogenic centers. However, chiral analogs could be synthesized, for instance, by reacting N-(4-acetylphenyl)acetamide with a different aldehyde, such as propanal. This would introduce a chiral center at the β-position of the resulting enone.
The synthesis of such chiral analogs necessitates the use of asymmetric catalysis to control the stereochemical outcome. Chiral organocatalysts are exceptionally well-suited for this purpose. The field of asymmetric organocatalysis has established robust methods for enantioselective aldol reactions. acs.orgresearchgate.net
Utilizing a chiral secondary amine catalyst, such as a derivative of proline or a cinchona alkaloid, allows for the formation of a chiral enamine intermediate. researchgate.net The stereochemistry of the catalyst directs the facial selectivity of the enamine's attack on the aldehyde, leading to the preferential formation of one enantiomer of the aldol product over the other. Subsequent dehydration preserves this chirality in the final enone product. The development of bifunctional organocatalysts, which can activate both the nucleophile and the electrophile simultaneously, has led to very high levels of enantioselectivity (up to 99% enantiomeric excess) in related reactions. researchgate.netnih.gov This methodology provides a powerful and direct route to optically active enones that could be applied to analogs of the target compound.
Green Chemistry Principles in this compound Synthesis
Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the chemical process. rjpn.orgnih.gov This involves minimizing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. Key strategies include performing reactions under solvent-free conditions, maximizing atom economy, and utilizing biocatalysis for the synthesis of precursors.
The Claisen-Schmidt condensation is highly amenable to green chemistry modifications that eliminate the need for volatile organic solvents. benthamdirect.com Several successful approaches have been reported for chalcone (B49325) synthesis:
Grinding (Mechanochemistry): This solvent-free method involves grinding the solid reactants (N-(4-acetylphenyl)acetamide and a solid formaldehyde source like paraformaldehyde) with a solid base catalyst, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a mortar and pestle. propulsiontechjournal.comresearchgate.net The reaction often proceeds to completion within minutes at room temperature, offering significant advantages in terms of reduced reaction time, simplified workup, and elimination of solvent waste. propulsiontechjournal.com
Microwave-Assisted Synthesis: The use of microwave irradiation, often in conjunction with a solid support or catalyst and without solvent, can dramatically accelerate the condensation reaction. rjpn.orgresearchgate.net This technique improves energy efficiency by directly heating the reacting molecules, leading to shorter reaction times (often under 5 minutes) and high yields. researchgate.net
Aqueous Micellar Media: Performing the reaction in water containing surfactants, such as cetyltrimethylammonium bromide (CTAB), can create micelles that act as nano-reactors. acs.org This approach can enhance reaction rates by concentrating the reactants within the hydrophobic core of the micelles, while using water as the bulk solvent. acs.org
Table comparing conventional and solvent-free synthesis methods for chalcones:
| Method | Solvent | Catalyst | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Conventional | Ethanol | Aqueous NaOH | Several hours | Variable | propulsiontechjournal.com |
| Grinding | None | Solid NaOH | 3-5 minutes | High (e.g., 90%) | propulsiontechjournal.com |
| Microwave-Assisted | None | PTSA | Few minutes | Excellent | researchgate.net |
| Aqueous Micellar | Water | NaOH / Surfactant | ~24 hours | Good | acs.org |
Atom economy is a measure of how efficiently the atoms from the reactants are incorporated into the final desired product. primescholars.comscranton.edursc.org The synthesis of this compound via aldol condensation is an inherently atom-economical process.
The reaction is: N-(4-acetylphenyl)acetamide (C₁₀H₁₁NO₂) + Formaldehyde (CH₂O) → this compound (C₁₁H₁₁NO₂) + Water (H₂O)
The percent atom economy is calculated as: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Molecular Weight of C₁₁H₁₁NO₂ ≈ 189.21 g/mol
Molecular Weight of C₁₀H₁₁NO₂ ≈ 177.20 g/mol
Molecular Weight of CH₂O ≈ 30.03 g/mol
% Atom Economy = (189.21 / (177.20 + 30.03)) x 100 = (189.21 / 207.23) x 100 ≈ 91.3%
This high value indicates that the vast majority of the atoms from the starting materials are incorporated into the final product, with only a small water molecule generated as a byproduct. Optimizing reaction efficiency (i.e., achieving a high percentage yield) ensures that this theoretical atom economy is realized in practice, minimizing the generation of waste from side reactions or unreacted starting materials. primescholars.com
Green chemistry principles can also be applied to the synthesis of the starting material, N-(4-acetylphenyl)acetamide. This precursor is typically prepared from 4-aminoacetophenone, which is synthesized by the reduction of 4-nitroacetophenone. chemicalbook.comresearchgate.net Biocatalysis, using enzymes or whole microorganisms, offers environmentally benign routes for these transformations.
Nitroreductase enzymes, found in various microorganisms, can selectively reduce the nitro group of 4-nitroacetophenone to an amino group under mild, aqueous conditions, avoiding the use of heavy metal catalysts (like Pd/C or SnCl₂) and high-pressure hydrogen gas often employed in traditional chemical reductions. nih.govrsc.org Ru/TiO₂ catalysts have also shown excellent performance in the selective reduction of 4-nitroacetophenone to 4-aminoacetophenone. rsc.org While the direct biocatalytic synthesis of the acetophenone core is less common, enzymatic methods for related aromatic ketones are an active area of research. rsc.org The subsequent N-acetylation of 4-aminoacetophenone to form the final precursor is a high-yielding reaction that can be performed using green acylating agents.
Flow Chemistry and Continuous Processing for Scalable Production of this compound
For large-scale industrial production, transitioning from traditional batch synthesis to continuous flow processing offers significant advantages in safety, efficiency, and scalability. studylib.netscispace.com The synthesis of this compound is well-suited for a continuous flow setup.
In a hypothetical flow process, streams of the reactants—a solution of N-(4-acetylphenyl)acetamide and a solution of formaldehyde, along with a base catalyst—would be continuously pumped from their respective reservoirs and combined in a T-mixer. This mixture would then flow through a heated coil reactor. The small dimensions of the reactor tubing provide superior heat and mass transfer compared to a large batch vessel, allowing for precise temperature control and preventing the formation of hotspots, which is crucial for exothermic aldol reactions. scispace.com
The residence time in the reactor can be precisely controlled by adjusting the flow rates, allowing for optimization of the reaction to maximize conversion and minimize byproduct formation. The product stream exiting the reactor can be directed to an in-line purification module or a collection vessel.
Key benefits of a continuous flow approach include:
Enhanced Safety: Small reaction volumes at any given time minimize the risks associated with handling reactive intermediates or exothermic reactions. scispace.com
Improved Consistency and Yield: Precise control over reaction parameters (temperature, pressure, stoichiometry, residence time) leads to a more consistent product quality and often higher yields. datapdf.com
Scalability: Production can be easily scaled up by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel), avoiding the complex and often non-linear challenges of scaling up batch reactors. nih.gov
Automation: Flow systems are readily automated, allowing for continuous production with minimal manual intervention. researchgate.net
Studies on the continuous flow synthesis of related acrylamides and the use of microreactors for aldol condensations have demonstrated the feasibility and advantages of this technology for producing compounds with similar structural motifs. studylib.netdatapdf.comchemistryviews.org
Advanced Structural Elucidation Methodologies for N 4 3 Oxoprop 1 En 1 Yl Phenyl Acetamide
High-Resolution Mass Spectrometry for Molecular Confirmation and Impurity Profiling
High-resolution mass spectrometry (HRMS) is a cornerstone in the structural verification of N-(4-(3-Oxoprop-1-en-1-yl)phenyl)acetamide, providing precise mass measurements that confirm its elemental composition. Techniques such as electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers allow for the determination of the monoisotopic mass with high accuracy, typically within a few parts per million (ppm). This level of precision is crucial for distinguishing the target compound from isobaric impurities.
While specific experimental HRMS data for this compound is not widely available in the public domain, the expected protonated molecule [M+H]⁺ would be a key ion observed in positive ion mode ESI-MS. The exact mass of this ion can be calculated based on the compound's molecular formula, C₁₁H₁₁NO₂.
Fragmentation Pathway Analysis of this compound
Tandem mass spectrometry (MS/MS) experiments are pivotal for elucidating the fragmentation pathways of this compound. By isolating the precursor ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are generated, which provide a fingerprint of the molecule's structure.
Based on the structure of this compound, several key fragmentation pathways can be predicted. The acetamide (B32628) group is a common site for initial cleavage. The propenal moiety also presents characteristic fragmentation patterns. A plausible fragmentation pathway could involve the initial loss of the acetyl group, followed by further fragmentation of the propenal side chain.
Predicted Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| [M+H]⁺ | [M+H - 42]⁺ | CH₂CO | Ionized 4-(3-oxoprop-1-en-1-yl)aniline |
| [M+H]⁺ | [M+H - 55]⁺ | C₃H₃O | Ionized N-phenylacetamide radical cation |
Note: This table represents predicted fragmentation patterns and requires experimental verification.
Isotopic Abundance Studies
Isotopic abundance studies, facilitated by the high resolution of modern mass spectrometers, can further confirm the elemental composition of this compound. The characteristic isotopic pattern arising from the natural abundance of ¹³C, ¹⁵N, and ¹⁸O can be compared with the theoretically calculated pattern for the molecular formula C₁₁H₁₁NO₂. Any significant deviation from the expected isotopic distribution could indicate the presence of co-eluting impurities or an incorrect elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the assignment of all proton and carbon signals and provides detailed information about the connectivity and spatial arrangement of atoms within the molecule.
Comprehensive 1D NMR (¹H, ¹³C, ¹⁵N) Assignments for this compound
Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| -NH | ~8.0 | Singlet (broad) | - |
| Ar-H (ortho to NHAc) | ~7.6 | Doublet | ~8.5 |
| Ar-H (ortho to propenal) | ~7.5 | Doublet | ~8.5 |
| -CH=CH-CHO | ~7.4 | Doublet | ~16.0 |
| -CH=CH-CHO | ~6.7 | Doublet of doublets | ~16.0, ~7.5 |
| -CHO | ~9.7 | Doublet | ~7.5 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (amide) | ~168 |
| C=O (aldehyde) | ~193 |
| Ar-C (ipso, attached to NHAc) | ~138 |
| Ar-C (ipso, attached to propenal) | ~135 |
| Ar-CH (ortho to NHAc) | ~120 |
| Ar-CH (ortho to propenal) | ~129 |
| -CH=CH-CHO | ~150 |
| -CH=CH-CHO | ~130 |
Note: These are predicted values and are subject to experimental verification.
¹⁵N NMR spectroscopy, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, could provide valuable information about the electronic environment of the nitrogen atom in the acetamide group.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis
Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. For this compound, key correlations would be expected between the vicinal protons on the aromatic ring and between the protons of the propenal group.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the direct assignment of the protonated carbons in the aromatic ring and the propenal moiety.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity across quaternary carbons and heteroatoms. For instance, correlations from the acetyl protons to the amide carbonyl carbon and from the aldehydic proton to the carbons of the double bond would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about the spatial proximity of protons. This can be used to determine the stereochemistry of the double bond in the propenal group (E/Z configuration) by observing through-space interactions between the vinylic protons and the aromatic protons.
Solid-State NMR Spectroscopy for Polymorphic Analysis (If applicable)
In cases where this compound can exist in different crystalline forms (polymorphs), solid-state NMR (ssNMR) spectroscopy can be a powerful tool for their characterization. nih.gov Polymorphs can exhibit different ¹³C chemical shifts due to variations in the local electronic environment and crystal packing. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are typically employed to obtain high-resolution spectra of solid samples. researchgate.net The presence of multiple peaks for a single carbon in the ssNMR spectrum can indicate the presence of multiple crystallographically inequivalent molecules in the unit cell or a mixture of polymorphs. researchgate.net To date, there is no specific literature available detailing the polymorphic analysis of this compound using solid-state NMR.
Vibrational Spectroscopy Analysis (IR and Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing the molecular environment. The vibrational modes of a molecule are sensitive to bond strengths, bond angles, and intermolecular forces such as hydrogen bonding.
The vibrational spectrum of this compound is dominated by the characteristic bands of its two primary functional units: the secondary amide linkage and the α,β-unsaturated ketone (enone).
Amide Moiety: The N-phenylacetamide portion of the molecule gives rise to several distinct and well-characterized vibrational bands.
N-H Stretching: The stretching vibration of the N-H bond is highly sensitive to hydrogen bonding. In a non-associated state (e.g., in a dilute solution of a non-polar solvent), a sharp band would be expected in the range of 3400-3500 cm⁻¹. However, in the solid state, extensive hydrogen bonding typically causes this band to broaden and shift to a lower frequency, usually appearing in the 3300-3100 cm⁻¹ region. nih.govmdpi.comnih.gov
Amide I Band (C=O Stretching): This is one of the most intense and useful bands in the IR spectrum of amides. It primarily corresponds to the C=O stretching vibration and is typically observed between 1630 and 1680 cm⁻¹. Its exact position is influenced by the physical state, electronic effects, and hydrogen bonding. In solid-state N-phenylacetamide analogues, this band is a strong indicator of the intermolecular hydrogen-bonding network. nist.gov
Amide II Band: This band, found between 1510 and 1570 cm⁻¹, arises from a coupling of the N-H in-plane bending and C-N stretching vibrations. It is a characteristic feature of secondary amides.
Amide III Band: This is a more complex vibration involving C-N stretching and N-H bending, appearing in the 1300-1200 cm⁻¹ range.
Enone Moiety: The propenone group, a key feature of chalcones, also has distinct spectroscopic signatures.
Carbonyl (C=O) Stretching: The C=O stretching of the α,β-unsaturated ketone is typically found in the 1630-1685 cm⁻¹ region. researchgate.net This band is often intense in both IR and Raman spectra. Its conjugation with the phenyl ring and the C=C double bond lowers its frequency compared to a simple aliphatic ketone.
Alkene (C=C) Stretching: The stretching of the propenone C=C bond gives rise to a band in the 1580-1640 cm⁻¹ range. This band confirms the presence of the α,β-unsaturation. biointerfaceresearch.com
C-H Bending: The out-of-plane C-H bending vibrations of the trans-alkene protons are expected to appear in the 960-980 cm⁻¹ region.
The table below summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
| Amide | N-H Stretch | 3300 - 3100 | Broadened in solid state due to hydrogen bonding |
| Amide I (C=O Stretch) | 1680 - 1630 | Strong intensity in IR | |
| Amide II (N-H Bend & C-N Stretch) | 1570 - 1510 | Characteristic of secondary amides | |
| Enone | C=O Stretch | 1685 - 1630 | Conjugation lowers the frequency |
| C=C Stretch | 1640 - 1580 | Indicates α,β-unsaturation | |
| =C-H Out-of-Plane Bend | 980 - 960 | Characteristic of trans configuration | |
| Aromatic | C=C Stretch | 1600 - 1450 | Multiple bands expected |
| C-H Out-of-Plane Bend | 900 - 690 | Pattern depends on substitution |
Hydrogen bonding plays a crucial role in determining the solid-state structure and properties of molecules containing amide groups. archive.org For this compound, the secondary amide group provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O).
The most significant intermolecular interaction expected in the crystalline form of this compound is the N-H···O=C hydrogen bond between the amide groups of adjacent molecules. nih.gov Spectroscopic evidence for this interaction is primarily observed in the IR spectrum:
Red Shift of N-H Stretching: As mentioned, the N-H stretching frequency is significantly lowered (red-shifted) and the band becomes broader and more intense upon formation of a hydrogen bond. The magnitude of this shift can provide a qualitative measure of the hydrogen bond strength. nih.gov
Blue Shift of Amide I Band: Conversely, the involvement of the amide carbonyl oxygen as a hydrogen bond acceptor typically leads to a slight increase (blue shift) in the frequency of the Amide I band, although this effect is often less pronounced than the shift in the N-H band.
These N-H···O=C interactions lead to the formation of well-defined supramolecular structures, such as infinite chains or dimeric pairs, which are common motifs in the crystal structures of N-arylacetamides. researchgate.netresearchgate.net
X-ray Diffraction Analysis of this compound Single Crystals
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. spiedigitallibrary.org It provides detailed information on bond lengths, bond angles, and intermolecular interactions.
Based on the crystal structures of analogous compounds like acetanilide (B955) and various chalcone (B49325) derivatives, a predictable packing arrangement for this compound can be proposed. researchgate.netnih.gov
The dominant interaction governing the crystal packing would be the strong N-H···O=C hydrogen bonds formed between the amide functionalities of neighboring molecules. researchgate.net These interactions typically organize the molecules into one-dimensional chains, a common supramolecular synthon for secondary amides.
C-H···O Interactions: Weak hydrogen bonds may form between aromatic or vinyl C-H donors and the oxygen atoms of either the amide or enone carbonyl groups. nih.gov
π-π Stacking: Interactions between the aromatic phenyl rings of adjacent molecules can further stabilize the packing arrangement. mdpi.com
C-H···π Interactions: The hydrogen atoms of one molecule can interact with the electron-rich π-system of a phenyl ring on a neighboring molecule.
A Hirshfeld surface analysis of related crystal structures often reveals that H···H, O···H/H···O, and C···H/H···C contacts account for the majority of close intermolecular interactions. nih.gov
X-ray diffraction provides precise data on the molecule's conformation in the solid state.
Enone Moiety: The α,β-unsaturated carbonyl system in chalcone-like structures generally adopts a planar or near-planar conformation to maximize π-electron conjugation. The double bond within the enone bridge almost universally exhibits an E (trans) configuration. The dihedral angle between the plane of the enone bridge and the adjacent phenyl ring is typically small, further facilitating electronic delocalization. dergipark.org.tr
Phenyl-Amide Linkage: The conformation of the N-phenylacetamide fragment is defined by the dihedral angle between the plane of the phenyl ring and the amide plane. In many reported crystal structures of N-arylacetamides, this linkage is not perfectly planar. researchgate.net The degree of twist is a balance between the steric hindrance of the substituents and the electronic effects of conjugation. The amide group itself is generally planar due to the partial double-bond character of the C-N bond. dcu.ie
The table below presents typical conformational parameters observed in analogous structures.
| Structural Feature | Parameter | Typical Value | Note |
| Enone System | C=C Configuration | E (trans) | Energetically most favorable |
| O=C-C=C Dihedral Angle | ~0° to ±20° | Near-planar for maximum conjugation | |
| Amide Linkage | Phenyl Ring - Amide Plane Dihedral Angle | 20° - 60° | Non-planar conformation is common |
| O=C-N-H Dihedral Angle | ~180° | Trans conformation is strongly preferred |
While no specific co-crystallization studies involving this compound have been reported, the presence of the amide functional group makes it a prime candidate for forming co-crystals. semanticscholar.org Crystal engineering principles suggest that the robust N-H···O=C hydrogen bond of the amide can be predictably interrupted and redirected to interact with complementary functional groups on a co-former molecule. nih.govnih.gov
Amides are excellent co-formers because they can act as both hydrogen bond donors and acceptors. Potential co-formers for this molecule could include:
Carboxylic Acids: These can form strong O-H···O=C (amide) or N-H···O=C (acid) hydrogen bonds, creating well-defined supramolecular heterosynthons.
Other Amides or Pyridines: These molecules offer complementary hydrogen bond donors and acceptors, potentially leading to novel packing arrangements. figshare.comresearchgate.net
The formation of co-crystals could be a viable strategy to modify the physicochemical properties of the parent compound, such as solubility and stability, without altering its covalent structure.
Reactivity and Mechanistic Studies of N 4 3 Oxoprop 1 En 1 Yl Phenyl Acetamide
Michael Addition Reactions Involving the α,β-Unsaturated Ketone System
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis. For N-(4-(3-Oxoprop-1-en-1-yl)phenyl)acetamide, this reaction provides a versatile pathway for the introduction of a wide range of functional groups at the β-position of the propenone chain.
Nucleophilic Addition of Various Species (amines, thiols, alcohols)
The electrophilic β-carbon of the enone system in this compound readily reacts with a variety of soft nucleophiles, including amines, thiols, and alcohols.
Amines: The aza-Michael addition of primary and secondary amines to α,β-unsaturated carbonyl compounds is a well-established and efficient method for the synthesis of β-amino carbonyl compounds. The reaction of this compound with amines is expected to proceed readily, often catalyzed by either acid or base, or even occurring under neutral conditions. The reaction mechanism typically involves the nucleophilic attack of the amine on the β-carbon, forming a zwitterionic intermediate, which then undergoes a proton transfer to yield the final adduct. Organocatalysts, such as cinchona alkaloids and their derivatives, have been shown to be effective in promoting asymmetric aza-Michael additions to similar chalcone (B49325) substrates, affording products with high yields and enantioselectivities. nih.gov
Thiols: The thia-Michael addition is a particularly efficient reaction due to the high nucleophilicity of thiols. The reaction of thiols with acrylamides, which share the α,β-unsaturated amide moiety with the target compound, has been studied in detail. These studies reveal that the reaction proceeds via the nucleophilic attack of a thiolate anion on the β-carbon. The rate of this reaction is influenced by the pKa of the thiol, with more acidic thiols generally reacting faster due to a higher concentration of the reactive thiolate anion at a given pH.
Below is a table summarizing the kinetic data for the Michael addition of various thiols to N-phenylacrylamide, a related compound, which provides insight into the expected reactivity of this compound.
| Nucleophile (Thiol) | pKa | Second-Order Rate Constant (k, M⁻¹s⁻¹) |
| 2-Mercaptoethanol | 9.6 | 0.15 |
| Cysteine | 8.3 | 0.85 |
| Glutathione | 8.8 | 0.45 |
This data is for the analogous reaction with N-phenylacrylamide and serves as a model for the reactivity of this compound.
Alcohols: The oxa-Michael addition of alcohols is generally less favorable than that of amines or thiols due to the lower nucleophilicity of alcohols. These reactions often require strong basic catalysts to generate the more nucleophilic alkoxide ion. However, catalytic asymmetric additions of alcohols to imines have been successfully developed using chiral phosphoric acid catalysts, suggesting that similar strategies could be applied to activate the enone system of this compound towards alcohol addition. wikipedia.orgcapes.gov.br
Stereoselectivity in Michael Additions
When the Michael addition creates a new stereocenter, controlling the stereochemical outcome is a significant objective. In the case of this compound, the addition of a nucleophile to the β-carbon can generate a chiral center. The stereoselectivity of these reactions can be influenced by several factors, including the use of chiral catalysts, chiral auxiliaries, or the inherent chirality of the reactants.
Organocatalysis has emerged as a powerful tool for achieving high stereoselectivity in Michael additions. Chiral primary and secondary amines, thioureas, and squaramides derived from cinchona alkaloids have been successfully employed to catalyze the asymmetric conjugate addition of various nucleophiles to enones. nih.govnih.gov These catalysts can activate the substrate and control the facial selectivity of the nucleophilic attack through the formation of hydrogen bonds and specific spatial arrangements in the transition state. For instance, in the intramolecular aza-Michael addition of enone carbamates, a chiral cinchona-based primary-tertiary diamine catalyst has been used to obtain 2-substituted piperidines with up to 99% enantiomeric excess (ee). nih.gov
The following table presents representative data on the stereoselectivity of organocatalyzed Michael additions to chalcones, which are structurally similar to the target compound.
| Nucleophile | Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| Aniline (B41778) | Cinchona Alkaloid Derivative | - | up to 55% |
| 4-Nitrophthalimide | 9-epi-9-amino-9-deoxyquinine | - | 95-99% |
| 2-(1H-pyrrol-2-yl)-2-oxoacetate | Cinchona-based Primary Amine | >20:1 | ~92% |
This data is for analogous reactions with chalcones and α,β-unsaturated ketones and illustrates the potential for high stereocontrol in the Michael additions of this compound. nih.gov
Mechanistic Pathways and Transition State Analysis
The mechanism of the Michael addition to α,β-unsaturated carbonyl compounds has been the subject of extensive experimental and computational studies. For the addition of thiols to N-aryl acrylamides, detailed kinetic and computational studies support a stepwise mechanism. The reaction is initiated by the nucleophilic attack of the thiolate anion on the β-carbon, which is the rate-determining step. This leads to the formation of a transient carbanion intermediate, which is then rapidly protonated to yield the final product.
Computational studies using Density Functional Theory (DFT) have been employed to model the transition states of these reactions. nih.gov For the addition of amines, the transition state often involves a hydrogen bond between the amine proton and the carbonyl oxygen, facilitating the nucleophilic attack and subsequent proton transfer. nih.gov In organocatalyzed reactions, the catalyst plays a crucial role in stabilizing the transition state and lowering the activation energy, thereby accelerating the reaction and controlling the stereochemical outcome. nih.gov The geometry of the transition state, including the approach trajectory of the nucleophile and the conformation of the enone, dictates the stereochemistry of the product.
Cycloaddition Reactions (e.g., Diels-Alder) of the Enone Moiety
The carbon-carbon double bond of the enone moiety in this compound can also participate in cycloaddition reactions, where it acts as a 2π electron component. These reactions provide powerful methods for the construction of cyclic and heterocyclic ring systems.
Hetero-Diels-Alder Reactions
The Hetero-Diels-Alder reaction is a variation of the Diels-Alder reaction where one or more carbon atoms in the diene or dienophile are replaced by heteroatoms. youtube.comorganic-chemistry.org The enone functionality of this compound can act as a heterodienophile, reacting with a diene to form a six-membered heterocyclic ring. For example, reaction with a 1-aza-1,3-diene could lead to the formation of a tetrahydropyridine (B1245486) derivative.
These reactions can be promoted by heat or Lewis acids, which coordinate to the carbonyl oxygen, lowering the LUMO energy of the dienophile and accelerating the reaction. Intramolecular versions of the Hetero-Diels-Alder reaction are particularly powerful for the synthesis of complex polycyclic structures. youtube.com
[2+2] Cycloadditions
Photochemical [2+2] cycloaddition is a characteristic reaction of alkenes, leading to the formation of cyclobutane (B1203170) rings. The enone double bond of this compound can undergo [2+2] cycloaddition upon irradiation with UV light. These reactions can be either intermolecular, leading to dimerization or reaction with another alkene, or intramolecular if a second double bond is present in the molecule.
Studies on N-allylcinnamamides have shown that visible-light-promoted intramolecular [2+2] cycloaddition can proceed with high diastereoselectivity in the presence of a photosensitizer. researchgate.netresearchgate.net The reaction is believed to proceed through a triplet excited state of the enone, which then adds to the tethered alkene.
The table below summarizes the results for the intramolecular [2+2] cycloaddition of various N-allyl-N-cinnamamides, demonstrating the scope and efficiency of this transformation.
| Cinnamamide Substituent (on Phenyl Ring) | Yield (%) | Diastereomeric Ratio (dr) |
| 4-Methoxy | 85 | >99:1 |
| 4-Fluoro | 92 | >99:1 |
| 4-Trifluoromethyl | 78 | >99:1 |
| 3-Methoxy | 88 | >99:1 |
This data is for the intramolecular [2+2] cycloaddition of analogous N-allyl-N-cinnamamides. researchgate.netresearchgate.net
Template-directed photochemical [2+2] cycloaddition reactions of cinnamic acid derivatives have also been developed to achieve high regio- and diastereocontrol in the solid state. nih.govdigitellinc.com Such strategies could potentially be applied to this compound to control the stereochemical outcome of its photodimerization.
Amide Reactivity and Transformations
The amide functionality in this compound is a focal point for several important chemical transformations, including hydrolysis, transamidation, and N-substitution reactions.
Amide hydrolysis, the cleavage of the amide bond to yield a carboxylic acid and an amine, can be achieved under both acidic and basic conditions. jcbsc.org For this compound, acidic hydrolysis would yield 4-(3-oxoprop-1-en-1-yl)aniline and acetic acid. This reaction is typically catalyzed by strong acids such as hydrochloric acid or sulfuric acid and proceeds via protonation of the amide carbonyl, which increases its electrophilicity and facilitates nucleophilic attack by water. jcsp.org.pk
Base-catalyzed hydrolysis, on the other hand, involves the direct nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the carboxylate and the amine. While specific kinetic data for the hydrolysis of this compound is not extensively documented, studies on related N-aryl amides provide insight into the expected reactivity. The electronic nature of the substituents on the aromatic ring can influence the rate of hydrolysis.
Transamidation, the exchange of the amine moiety of an amide with a different amine, is a valuable tool for the synthesis of new amides. nih.govorganic-chemistry.orgresearchgate.net This transformation can be catalyzed by various reagents, including metal salts and enzymes. For this compound, a potential transamidation reaction with a primary amine (R-NH2) would result in the formation of a new amide and N-acetyl-p-phenylenediamine. The general mechanism involves the activation of the amide carbonyl towards nucleophilic attack by the incoming amine. researchgate.net
Table 1: Representative Conditions for Amide Bond Cleavage in N-Aryl Amides
| Transformation | Reagents and Conditions | Expected Products from this compound |
|---|---|---|
| Acidic Hydrolysis | HCl or H2SO4, heat | 4-(3-Oxoprop-1-en-1-yl)aniline and Acetic Acid |
| Basic Hydrolysis | NaOH or KOH, heat | 4-(3-Oxoprop-1-en-1-yl)aniline and Sodium Acetate (B1210297) |
Note: The conditions and outcomes are based on general reactivity patterns of N-aryl amides and may require optimization for the specific substrate.
N-substitution reactions of the amide nitrogen in this compound would involve the replacement of the amide proton with an alkyl or other functional group. Direct N-alkylation of amides can be challenging due to the lower nucleophilicity of the amide nitrogen compared to the corresponding amine. However, under basic conditions, the amide can be deprotonated to form an amidate anion, which is a much stronger nucleophile and can readily react with alkyl halides. researchgate.net
For instance, treatment of this compound with a strong base like sodium hydride followed by the addition of an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) would be expected to yield the corresponding N-alkylated product. The efficiency of such reactions can be influenced by factors such as the nature of the base, solvent, and the electrophile. researchgate.net
Table 2: General Conditions for N-Alkylation of Acetanilide (B955) Derivatives
| Alkylating Agent | Base | Solvent | Expected Product |
|---|---|---|---|
| Methyl Iodide | NaH | THF or DMF | N-Methyl-N-(4-(3-oxoprop-1-en-1-yl)phenyl)acetamide |
| Benzyl Bromide | K2CO3 | Acetone (B3395972) or DMF | N-Benzyl-N-(4-(3-oxoprop-1-en-1-yl)phenyl)acetamide |
Note: These are generalized conditions and the specific reaction parameters would need to be determined empirically.
Aromatic Ring Functionalization Reactions
The phenyl ring in this compound is activated towards electrophilic aromatic substitution and can also be functionalized using directed metalation strategies.
The acetamido group (-NHCOCH3) is an ortho-, para-directing and activating group for electrophilic aromatic substitution. Since the para position is already substituted by the 3-oxoprop-1-en-1-yl group, electrophilic attack is expected to occur predominantly at the positions ortho to the acetamido group.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For example, nitration of this compound with a mixture of nitric acid and sulfuric acid would be expected to yield N-(3-nitro-4-(3-oxoprop-1-en-1-yl)phenyl)acetamide. jcbsc.orgresearchgate.net Similarly, bromination with bromine in acetic acid would likely result in the formation of N-(3-bromo-4-(3-oxoprop-1-en-1-yl)phenyl)acetamide.
The 3-oxoprop-1-en-1-yl group is a deactivating group and a meta-director. However, the strong activating and directing effect of the acetamido group is expected to dominate the regioselectivity of the reaction.
Table 3: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Major Product |
|---|---|---|
| Nitration | HNO3, H2SO4 | N-(3-Nitro-4-(3-oxoprop-1-en-1-yl)phenyl)acetamide |
| Bromination | Br2, CH3COOH | N-(3-Bromo-4-(3-oxoprop-1-en-1-yl)phenyl)acetamide |
Note: The regioselectivity is predicted based on the directing effects of the acetamido group.
The amide group can act as a directed metalation group (DMG), facilitating the deprotonation of the ortho position of the aromatic ring by a strong base, typically an organolithium reagent. This strategy, known as directed ortho-metalation (DoM), provides a powerful method for the regioselective functionalization of aromatic rings. nih.gov
In the case of this compound, treatment with a strong base like n-butyllithium or sec-butyllithium (B1581126) would be expected to result in the formation of a lithiated species at the position ortho to the acetamido group. This organolithium intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups.
For example, quenching the lithiated intermediate with carbon dioxide would yield a carboxylic acid, while reaction with an aldehyde or ketone would introduce a secondary or tertiary alcohol, respectively. This methodology offers a complementary approach to electrophilic aromatic substitution for the synthesis of polysubstituted aromatic compounds.
Photochemical Reactions of this compound
The presence of the α,β-unsaturated aldehyde moiety in this compound makes it susceptible to various photochemical reactions. The extended conjugation of this system allows for the absorption of UV light, leading to electronically excited states that can undergo unique transformations.
One of the most common photochemical reactions of α,β-unsaturated carbonyl compounds is [2+2] cycloaddition. Upon irradiation with UV light, this compound could potentially undergo photodimerization, where two molecules react to form a cyclobutane ring. The regiochemistry and stereochemistry of such reactions are often dependent on the reaction conditions, including the solvent and the presence of sensitizers.
Another possible photochemical pathway is E/Z photoisomerization around the carbon-carbon double bond of the propenal group. Irradiation can lead to a photostationary state, a mixture of the E and Z isomers, with the ratio depending on the excitation wavelength and the molar absorptivities of the two isomers at that wavelength.
Furthermore, intramolecular photochemical reactions could also be envisioned, although they are likely to be less common. For instance, if a suitable hydrogen atom is available in a sterically accessible position, intramolecular hydrogen abstraction could occur, leading to the formation of a biradical intermediate that could then undergo further reactions.
Table 4: Potential Photochemical Reactions
| Reaction Type | Description | Potential Product(s) |
|---|---|---|
| Photodimerization | [2+2] Cycloaddition between two molecules | Cyclobutane derivatives |
| Photoisomerization | E/Z isomerization of the C=C double bond | (Z)-N-(4-(3-Oxoprop-1-en-1-yl)phenyl)acetamide |
Note: The occurrence and efficiency of these photochemical reactions would depend on various factors including wavelength of irradiation and the presence of photosensitizers.
Photoisomerization Processes
The most prominent photochemical reaction for chalcones, including this compound, is the reversible E/Z (trans/cis) isomerization around the central carbon-carbon double bond of the enone moiety. nih.govmdpi.com The naturally synthesized and more thermodynamically stable form is the E-isomer. Upon irradiation with UV light, typically in the 300-400 nm range, the π-electron system is excited from the ground state (S₀) to an excited singlet state (S₁). mdpi.comresearchgate.net
From the excited state, the molecule can undergo a rotation around the C=C double bond. This process often involves intersystem crossing to a triplet state, leading to a twisted intermediate geometry from which it can relax back to the ground state as either the E- or Z-isomer. wikipedia.org This process continues until a photostationary state (PSS) is reached, which is a dynamic equilibrium mixture of the two isomers where the rates of E → Z and Z → E isomerization are equal under a specific wavelength of light. nih.gov The exact ratio at PSS is dependent on the wavelength of irradiation and the solvent. For many chalcone derivatives, the PSS heavily favors one isomer. nih.gov The reverse Z → E isomerization can often be achieved by irradiation at a different wavelength or through thermal relaxation. researchgate.net
Table 1: Representative Photoisomerization Data for Chalcone Analogs Data presented is for analogous α-methylchalcone compounds, as specific data for this compound is not readily available in the literature. This table illustrates typical behavior.
| Compound (Analog) | Irradiation Wavelength (nm) | Solvent | Photostationary State (E:Z ratio) | Reference |
| α-Methylchalcone | 350 | Dichloromethane | 15:85 | nih.gov |
| 4-Methoxy-α-methylchalcone | 350 | Dichloromethane | 15:85 | nih.gov |
Photocyclization Reactions
Beyond simple isomerization, the excited state of the enone moiety can participate in photocyclization reactions. The primary mode of photocyclization for chalcones and other α,β-unsaturated ketones is a [2+2] cycloaddition. wikipedia.orgresearchgate.net This reaction can occur intermolecularly between two molecules of this compound to form a dimer containing a cyclobutane ring. This process is particularly efficient in the solid state or in highly concentrated solutions where the molecules are in close proximity and suitably aligned. researchgate.net The reaction proceeds via a diradical intermediate formed after excitation to the triplet state. wikipedia.org This type of photocyclization, often referred to as photodimerization, is the basis for the use of some chalcone-containing polymers as photocrosslinkable materials. tandfonline.comresearchgate.net
Another potential, though less common for this specific structure, is intramolecular photocyclization. For instance, some chalcone analogues are known to cyclize into naphthofuran derivatives under specific conditions, such as in the presence of copper(II) ions, via an electron-transfer process. rsc.org However, this typically requires specific substitution patterns not present in the target molecule.
Polymerization Chemistry of this compound
The enone double bond in this compound presents a site for potential polymerization reactions. While chalcone moieties are more commonly studied for their photochemical applications or as photoinitiators, they can also be incorporated into polymer structures by acting as monomers. nih.govrsc.org
Radical Polymerization of the Enone Moiety
The α,β-unsaturated double bond of the enone system can theoretically undergo addition polymerization via a free-radical mechanism. The process would be initiated by a standard radical initiator, such as 2,2ʹ-azobisizobutyronitrile (AIBN) or benzoyl peroxide (BPO), which thermally decomposes to generate primary radicals. bohrium.comwikipedia.org These radicals would then add across the enone double bond, generating a new radical on the adjacent carbon, which propagates by adding to another monomer molecule.
However, the radical homopolymerization of 1,2-disubstituted ethylenes, like the enone in chalcones, is often challenging. The reactivity of the enone double bond is significantly lower than that of common vinyl monomers like styrene (B11656) or acrylates. This reduced reactivity can be attributed to several factors:
Steric Hindrance: The bulky phenyl and substituted phenyl groups on either side of the double bond impede the approach of the propagating radical.
Radical Stability: The radical formed after addition to the β-carbon is stabilized by resonance with the adjacent carbonyl group, but the propagating radical may lack the high reactivity needed for rapid chain growth.
Consequently, if homopolymerization occurs, it typically results in polymers with low molecular weights. researchgate.net Research on methacrylate (B99206) polymers with pendant chalcone groups demonstrates that polymerization proceeds through the more reactive methacrylate double bond, leaving the chalcone enone moiety intact for subsequent crosslinking. researchgate.netresearchgate.net This underscores the low intrinsic reactivity of the chalcone double bond in radical polymerization.
Copolymerization with Other Monomers
A more viable approach to incorporating the this compound unit into a polymer chain is through radical copolymerization with a more reactive comonomer. By copolymerizing with monomers such as styrene (S) or methyl methacrylate (MMA), the chalcone-based monomer can be integrated into the polymer backbone despite its low propensity for homopolymerization. researchgate.net
The characteristics of the resulting copolymer are determined by the monomer reactivity ratios, r₁ (for the chalcone monomer) and r₂ (for the comonomer). These ratios are the rate constants for a propagating radical adding to its own type of monomer versus the other type of monomer. uw.edu.pl
If r₁ > 1, the propagating chain preferentially adds another chalcone monomer.
If r₁ < 1, the propagating chain preferentially adds the comonomer.
If r₁ ≈ 0, the monomer does not readily homopolymerize and will primarily be incorporated between two units of the comonomer.
Given the low reactivity of the chalcone enone, it is expected that r₁ would be close to zero. The value of r₂ would likely be greater than 1, indicating that the comonomer radical prefers to add to another comonomer molecule. This scenario would lead to a copolymer with isolated chalcone units distributed among long sequences of the comonomer. cmu.edu
Table 2: Hypothetical Monomer Reactivity Ratios for Copolymerization This table presents plausible, illustrative values for the copolymerization of a chalcone-type monomer (M₁) with a common vinyl monomer (M₂), based on general reactivity principles.
| M₁ (Chalcone Monomer) | M₂ (Comonomer) | r₁ (Hypothetical) | r₂ (Hypothetical) | Implied Copolymer Structure |
| This compound | Styrene | ~ 0.1 | ~ 2.0 | Mostly random with isolated M₁ units |
| This compound | Methyl Methacrylate | ~ 0.05 | ~ 3.5 | Mostly random with isolated M₁ units |
Polymer Characterization and Structure-Property Relationships
Polymers and copolymers derived from this compound would be characterized using standard analytical techniques to establish their structure-property relationships.
Structural Characterization: FT-IR and NMR spectroscopy would confirm the incorporation of the chalcone monomer into the polymer backbone. ekb.eg
Molecular Weight: Gel Permeation Chromatography (GPC) would be used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ). researchgate.net
Thermal Properties: Differential Scanning Calorimetry (DSC) would be employed to measure the glass transition temperature (T₉), while Thermogravimetric Analysis (TGA) would assess the thermal stability and decomposition profile of the polymer. bohrium.comtandfonline.com
The incorporation of the rigid, bulky chalcone moiety into a polymer chain is expected to significantly influence its properties. Compared to a flexible polymer like polystyrene or poly(methyl methacrylate), the chalcone-containing copolymer would likely exhibit:
A higher glass transition temperature (T₉): The rigid structure of the chalcone unit restricts segmental motion of the polymer chains, thus requiring more thermal energy to transition from a glassy to a rubbery state. bohrium.commdpi.com
Modified Solubility: The bulky side chains could disrupt chain packing, potentially altering the polymer's solubility in various organic solvents. researchgate.net
Table 3: Representative Thermal Properties of Polymers with Pendant Chalcone Moieties Data is based on published values for acrylate (B77674) and methacrylate polymers containing chalcone side chains, illustrating the expected impact on thermal properties.
| Polymer System | T₉ (°C) | Decomposition Temp. (TGA, °C) | Reference |
| Poly(chalcone methacrylamide) P-Cl | 129 | T₅%: 220, T₁₀%: 260 | bohrium.com |
| Poly(chalcone methacrylamide) P-F | 103 | T₅%: 210, T₁₀%: 245 | bohrium.com |
| Poly(DTCP-co-S) | 128 | T₁₀%: 340 | researchgate.net |
Computational and Theoretical Investigations of N 4 3 Oxoprop 1 En 1 Yl Phenyl Acetamide
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical methods are employed to predict the three-dimensional structure and electron distribution of N-(4-(3-Oxoprop-1-en-1-yl)phenyl)acetamide. These calculations are foundational, as the optimized molecular geometry is the basis for all further property predictions.
The flexibility of this compound is primarily due to the rotation around several single bonds. Density Functional Theory (DFT) studies, often using the B3LYP functional with a basis set such as 6-311++G(d,p), are employed to explore the molecule's potential energy surface. scirp.orgbiointerfaceresearch.com These calculations help identify the most stable conformers and the energy barriers separating them.
Key rotational degrees of freedom include the torsion around the C-C single bond of the propenal group and the C-N bond of the acetamide (B32628) group. The enone moiety (–C=C–C=O) can exist in two planar conformations: s-trans and s-cis. Computational studies on similar structures, like acrolein, consistently show that the s-trans conformer is energetically more favorable than the s-cis conformer due to reduced steric hindrance. researchgate.net A potential energy scan for this compound would likely confirm a similar preference.
Furthermore, the orientation of the acetamide group relative to the phenyl ring is critical. The torsional barrier determines the degree of planarity, which in turn affects the electronic conjugation between the nitrogen lone pair and the aromatic system. Calculations would reveal the energy cost associated with rotating this group out of the plane of the phenyl ring.
Table 1: Representative Torsional Barrier Data (Note: This table presents hypothetical data based on typical computational results for similar molecules.)
| Torsional Angle | Description | Relative Energy (kcal/mol) |
|---|---|---|
| O=C–C=C (Propenal) | s-trans Conformation | 0.00 (Global Minimum) |
| O=C–C=C (Propenal) | s-cis Conformation | ~2.5 - 4.0 |
| C(ring)–N–C=O (Acetamide) | Planar Conformation | 0.00 |
| C(ring)–N–C=O (Acetamide) | Perpendicular Conformation (Transition State) | ~5.0 - 7.0 |
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. nih.govajchem-a.com The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a smaller gap suggests higher reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily over the electron-rich N-acetylphenylamine moiety, which acts as the primary electron-donating part of the molecule. Conversely, the LUMO is anticipated to be distributed across the electron-deficient propenal group (the Michael acceptor), which is the main electron-accepting region. biointerfaceresearch.com This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation.
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, providing quantitative measures of the molecule's reactivity. ajchem-a.com
Table 2: Representative Global Reactivity Descriptors (Note: This table presents hypothetical data based on typical computational results for similar molecules, calculated at the B3LYP/6-311++G(d,p) level.)
| Parameter | Formula | Typical Value (eV) |
|---|---|---|
| HOMO Energy (EHOMO) | - | -6.25 |
| LUMO Energy (ELUMO) | - | -2.10 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.15 |
| Ionization Potential (I) | -EHOMO | 6.25 |
| Electron Affinity (A) | -ELUMO | 2.10 |
| Chemical Hardness (η) | (I - A) / 2 | 2.075 |
| Electronegativity (χ) | (I + A) / 2 | 4.175 |
| Electrophilicity Index (ω) | χ2 / (2η) | 4.20 |
Natural Bond Orbital (NBO) analysis provides a detailed picture of charge distribution and intramolecular bonding interactions. biointerfaceresearch.comderpharmachemica.com It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies their significance.
In this compound, significant interactions would include the delocalization of the nitrogen atom's lone pair (n) into the antibonding π* orbitals of the adjacent phenyl ring and carbonyl group (n → π). This interaction confirms the electron-donating nature of the acetamide group and its conjugation with the π-system. Other important interactions would involve π → π transitions within the conjugated backbone, which are responsible for the molecule's electronic structure and stability. researchgate.net
Table 3: Representative NBO Donor-Acceptor Interactions (Note: This table presents hypothetical data based on typical computational results for similar molecules.)
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) N | π* (Cring–Cring) | ~40-50 |
| LP(1) N | π* (C=Oamide) | ~30-40 |
| π (C=Cvinyl) | π* (C=Oaldehyde) | ~20-25 |
| π (Cring–Cring) | π* (C=Cvinyl) | ~15-20 |
Spectroscopic Property Prediction and Validation
Computational methods are highly effective in predicting spectroscopic properties, which can be used to validate experimental data or to aid in the interpretation of complex spectra. nih.gov
Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated with high accuracy using the Gauge-Independent Atomic Orbital (GIAO) method, typically at the same DFT level used for geometry optimization. biointerfaceresearch.comscielo.org.co Calculated isotropic shielding values are converted to chemical shifts by referencing them against a standard compound like Tetramethylsilane (TMS), calculated at the same level of theory.
Theoretical ¹H and ¹³C NMR spectra help in the unambiguous assignment of experimental signals. For this compound, calculations would predict distinct signals for the aldehydic proton, the vinylic protons (with characteristic E-coupling constants), the aromatic protons (showing an AA'BB' splitting pattern), and the protons of the acetamide group. Similarly, ¹³C calculations would distinguish the carbonyl carbons, aromatic carbons, vinylic carbons, and the methyl carbon. nih.gov
Table 4: Representative Theoretical vs. Experimental NMR Chemical Shifts (ppm) (Note: This table presents hypothetical data based on typical computational results and expected values for similar molecules. Experimental values are illustrative.)
| Atom | Calculated δ (ppm) | Expected Experimental δ (ppm) |
|---|---|---|
| H (Aldehyde) | 9.6-9.8 | 9.70 |
| H (Vinyl, α to C=O) | 6.6-6.8 | 6.75 |
| H (Vinyl, β to C=O) | 7.5-7.7 | 7.60 |
| H (Aromatic, ortho to CH) | 7.6-7.8 | 7.70 |
| H (Aromatic, ortho to NH) | 7.5-7.7 | 7.65 |
| H (NH) | 9.9-10.2 | 10.10 |
| H (CH3) | 2.0-2.2 | 2.15 |
| C (Aldehyde C=O) | 192-195 | 193.5 |
| C (Amide C=O) | 168-170 | 169.0 |
| C (CH3) | 23-25 | 24.5 |
Theoretical vibrational (infrared and Raman) spectra are calculated by determining the second derivatives of the energy with respect to atomic displacements from the optimized geometry. researchgate.netresearchgate.net These calculations yield a set of harmonic frequencies and their corresponding intensities. Because theoretical calculations often overestimate vibrational frequencies due to the neglect of anharmonicity and basis set limitations, the computed frequencies are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net
A detailed analysis of the calculated vibrational modes, often aided by Potential Energy Distribution (PED) analysis, allows for the confident assignment of each band in the experimental spectrum. derpharmachemica.com For this compound, key vibrational modes include the N-H stretch, the aldehydic C-H stretch, the aromatic C-H stretches, the two distinct C=O stretches (amide and aldehyde), the C=C vinyl stretch, and various aromatic ring breathing and deformation modes. biointerfaceresearch.commdpi.com
Table 5: Representative Vibrational Mode Assignments (Note: This table presents hypothetical data based on typical computational results for similar molecules. Frequencies are in cm⁻¹.)
| Vibrational Mode | Scaled Calculated Frequency (cm⁻¹) | Expected Experimental Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch | 3300-3350 | 3320 |
| Aromatic C-H Stretch | 3050-3100 | 3080 |
| Aldehyde C-H Stretch | 2800-2850 | 2825 |
| Amide C=O Stretch (Amide I) | 1680-1700 | 1690 |
| Aldehyde C=O Stretch | 1665-1685 | 1675 |
| C=C Vinyl Stretch | 1605-1625 | 1615 |
| Aromatic C=C Stretch | 1580-1600 | 1595 |
| N-H Bend (Amide II) | 1520-1540 | 1530 |
Reaction Mechanism Elucidation using Computational Methods
Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. For this compound, which features an electrophilic α,β-unsaturated carbonyl system, a key reaction to investigate is the conjugate addition, such as the aza-Michael reaction. researchgate.netjchemrev.com
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis
To understand the mechanism of a reaction, such as the addition of a nucleophile to the β-carbon of the enone moiety, the first step is to locate the transition state (TS) on the potential energy surface. This is typically achieved using computational methods that search for a first-order saddle point—a structure that is a maximum in energy along the reaction coordinate and a minimum in all other degrees of freedom.
Once a candidate TS structure is located, its identity is confirmed by a vibrational frequency analysis. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate.
To verify that the located TS connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC calculation involves following the reaction path downhill from the TS in both forward and reverse directions. A successful IRC calculation will lead from the TS to the reactant complex on one side and the product complex on the other, confirming the proposed mechanistic step.
Activation Energy and Reaction Rate Constant Predictions
With the energies of the reactants, transition state, and products established from DFT calculations, the activation energy (Ea) of the reaction can be determined. The activation energy is the energy difference between the transition state and the reactants.
E_a = E_TS - E_reactants
This value is critical for predicting the feasibility and rate of a reaction. A lower activation energy implies a faster reaction rate. These energy calculations, when combined with statistical mechanics via Transition State Theory (TST), can be used to predict the reaction rate constant (k) at a given temperature.
Table 2: Illustrative Energy Profile for a Hypothetical Aza-Michael Reaction
| Species | Relative Energy (kJ/mol) |
|---|---|
| Reactants (Chalcone + Nucleophile) | 0.0 |
| Transition State (TS) | +55.0 |
| Product | -30.0 |
(Note: These energy values are hypothetical and serve to illustrate a typical reaction profile.)
Solvent Effects on Reaction Pathways
Reactions are most often carried out in a solvent, which can significantly influence reaction pathways and activation energies. Computational models can account for these effects. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are commonly used. In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium.
The inclusion of a solvent model can stabilize charged or polar species, including transition states, thereby altering the calculated activation energy compared to the gas phase. For instance, a polar solvent might stabilize a polar transition state more than the reactants, leading to a lower activation energy and an accelerated reaction rate. Explicit solvent models, where individual solvent molecules are included in the calculation, can also be used for a more detailed analysis of specific solvent-solute interactions like hydrogen bonding.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations provide a detailed view of molecular motions and conformational changes over time. nih.gov
Conformational Sampling and Dynamics in Solution
This compound has several rotatable bonds, giving it significant conformational flexibility. MD simulations are ideally suited to explore the conformational landscape of this molecule in a solution environment. mdpi.compensoft.net
The simulation is set up by placing the molecule in a box of explicit solvent molecules (e.g., water). The system is then allowed to evolve over time, typically on the nanosecond to microsecond timescale. The resulting trajectory, a record of the positions and velocities of all atoms at each time step, can be analyzed to understand the molecule's dynamic behavior.
Analysis of the MD trajectory can reveal:
Preferred Conformations: By analyzing the distribution of dihedral angles, the most stable or populated conformations in solution can be identified.
Conformational Transitions: The simulation can show how the molecule transitions between different conformations and the timescales of these changes.
Solvent Interactions: The formation and breaking of hydrogen bonds and other interactions between the solute and solvent molecules can be monitored. nih.gov
This information is crucial for understanding how the molecule's shape and flexibility influence its interactions with other molecules, such as biological receptors. mdpi.comnih.gov
(Note: This table identifies key structural parameters for analysis in a hypothetical MD simulation.)
Intermolecular Interaction Studies (e.g., with solvents, surfaces)
The intermolecular interactions of this compound are dictated by the presence of several key functional groups: an acetamide group, a phenyl ring, and an α,β-unsaturated ketone (enone) system. These groups allow for a variety of non-covalent interactions with solvent molecules and surfaces. The acetamide group, with its N-H donor and C=O acceptor sites, is a prime candidate for forming strong hydrogen bonds.
In protic solvents like water or alcohols, the N-H group can act as a hydrogen bond donor, while the oxygen atoms of the acetamide and ketone carbonyls can act as hydrogen bond acceptors. In aprotic polar solvents such as dimethyl sulfoxide (B87167) (DMSO) or acetone (B3395972), the compound would primarily act as a hydrogen bond donor. The aromatic phenyl ring can participate in π-π stacking interactions with other aromatic systems or in C-H···π interactions.
When interacting with a surface, such as silica (B1680970) or a metal oxide, the polarity and hydrogen bonding capabilities of this compound would govern its adsorption behavior. The carbonyl oxygen atoms and the amide group could interact strongly with hydroxyl groups on a silica surface, for example. The planar nature of the aromatic ring and the enone system might also facilitate a specific orientation on a flat surface.
Cheminformatics and QSAR/QSPR Modeling (Non-Clinical)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. researchgate.netnih.gov These models are built upon the principle that the structure of a molecule, as defined by various molecular descriptors, dictates its properties. For non-clinical applications, QSPR models are particularly valuable for predicting physical properties and guiding the design of new materials.
The development of a robust QSPR model involves several key steps: the careful selection of a dataset of molecules, the calculation of molecular descriptors, the use of statistical methods to build the model, and rigorous validation to ensure its predictive power. eijppr.com Multiple linear regression (MLR) and artificial neural networks (ANNs) are common techniques used to construct these models. researchgate.net
Descriptor Calculation for Structural Analogues
To build a QSPR model for a property of interest, a dataset of structurally related compounds is required. For this compound, a series of structural analogues could be generated by introducing different substituents at various positions on the phenyl ring. For each of these analogues, a wide range of molecular descriptors would be calculated using specialized software. These descriptors quantify different aspects of the molecular structure and can be categorized as follows:
1D Descriptors: Based on the molecular formula, such as molecular weight, atom counts.
2D Descriptors: Derived from the 2D representation of the molecule, including topological indices (e.g., Balaban J index), connectivity indices, and counts of specific functional groups.
3D Descriptors: Calculated from the 3D conformation of the molecule, such as molecular volume, surface area, and shape indices.
Quantum Chemical Descriptors: Obtained from quantum mechanical calculations, including dipole moment, HOMO/LUMO energies, and atomic charges.
The table below presents a hypothetical set of structural analogues of this compound and some of the key descriptors that would be calculated for a QSPR study.
| Compound Name | Substituent (R) | Molecular Weight ( g/mol ) | LogP (Calculated) | Polar Surface Area (Ų) |
| This compound | -H | 203.23 | 1.85 | 64.31 |
| N-(3-Chloro-4-(3-oxoprop-1-en-1-yl)phenyl)acetamide | 3-Cl | 237.67 | 2.56 | 64.31 |
| N-(3-Methyl-4-(3-oxoprop-1-en-1-yl)phenyl)acetamide | 3-CH₃ | 217.26 | 2.33 | 64.31 |
| N-(3-Nitro-4-(3-oxoprop-1-en-1-yl)phenyl)acetamide | 3-NO₂ | 248.23 | 1.90 | 109.92 |
| N-(3-Hydroxy-4-(3-oxoprop-1-en-1-yl)phenyl)acetamide | 3-OH | 219.23 | 1.42 | 84.54 |
| N-(3-Methoxy-4-(3-oxoprop-1-en-1-yl)phenyl)acetamide | 3-OCH₃ | 233.26 | 1.80 | 73.54 |
Note: The descriptor values in this table are hypothetical and for illustrative purposes only.
Predictive Models for Non-Biological Properties (e.g., polymerizability)
The presence of an activated vinyl group in the 3-oxoprop-1-en-1-yl moiety suggests that this compound could potentially undergo polymerization. The reactivity of this group, and thus the polymerizability of the monomer, is influenced by the electronic and steric effects of the entire molecular structure. QSPR modeling can be employed to develop predictive models for properties related to polymerization.
For instance, a study could be designed where the rate of polymerization is measured for the analogues listed in the table above. A QSPR model could then be developed using these experimental data and the calculated molecular descriptors. The resulting equation might take a form like:
Rate of Polymerization = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ...
Where 'c' represents coefficients determined by the regression analysis. Such a model would be invaluable for the in silico design of new monomers with desired polymerization characteristics, reducing the need for extensive experimental synthesis and testing. The development of acrolein-free synthesis routes for polyacrolein derivatives highlights the interest in controlling the polymerization of related structures. rsc.org
The table below illustrates the type of data that would be used to build such a QSPR model.
| Compound ID | Rate of Polymerization (k, arbitrary units) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Analogue 1 | 1.2 | 4.5 | 3.1 |
| Analogue 2 | 0.9 | 4.7 | 3.8 |
| Analogue 3 | 1.5 | 4.4 | 3.0 |
| Analogue 4 | 0.5 | 5.0 | 5.2 |
| Analogue 5 | 1.3 | 4.3 | 2.8 |
| Analogue 6 | 1.4 | 4.2 | 3.5 |
Note: The data in this table are hypothetical and for illustrative purposes only.
Advanced Applications and Derivatization of N 4 3 Oxoprop 1 En 1 Yl Phenyl Acetamide
N-(4-(3-Oxoprop-1-en-1-yl)phenyl)acetamide in Materials Science
The chalcone (B49325) moiety within this compound is the key to its utility in materials science. This functional group can participate in polymerization and photocycloaddition reactions, allowing for the creation of novel polymers and smart materials. researchgate.netbohrium.com
Development of Functional Polymers and Copolymers
This compound can be chemically modified to incorporate a polymerizable group, such as an acrylamide (B121943) or methacrylate (B99206), transforming it into a functional monomer. researchgate.net For instance, by converting the core molecule into an acrylamide derivative, it can undergo free-radical polymerization to produce polyacrylamides with pendant chalcone moieties. researchgate.net
These polymers are considered "functional" due to the specific properties imparted by the pendant groups. The acetamide (B32628) group can promote inter-chain hydrogen bonding, enhancing the thermal stability and mechanical properties of the resulting polymer. The chalcone unit provides photosensitivity, which is discussed in subsequent sections. Copolymers can also be synthesized by polymerizing these chalcone-containing monomers with other standard monomers (e.g., methyl methacrylate), allowing for precise tuning of the final material's properties, such as solubility, glass transition temperature, and photosensitivity. researchgate.net
Table 1: Potential Functional Polymers Derived from this compound
| Polymer Type | Monomer Precursor | Polymerization Method | Key Functional Groups | Potential Properties |
|---|---|---|---|---|
| Polyacrylamide | N-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenyl)acrylamide | Free-Radical Polymerization | Pendant Chalcone, Amide | Photosensitivity, Thermal Stability |
| Polymethacrylate | 2-(N-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenyl)acetamido)ethyl methacrylate | Free-Radical Polymerization | Pendant Chalcone, Amide, Ester | Tunable Solubility, Photosensitivity |
Smart Materials Incorporating this compound Units (e.g., photoresponsive materials)
Polymers incorporating this compound units are prime candidates for the development of smart materials, particularly those that respond to light. The α,β-unsaturated carbonyl system of the chalcone moiety is photoactive and can undergo a [2+2] cycloaddition reaction when exposed to UV light (typically in the 300-365 nm range). researchgate.netkorea.ac.kr This reaction dimerizes the chalcone units, forming a cyclobutane (B1203170) ring and creating cross-links between polymer chains. researchgate.netkpi.ua
This photocycloaddition is the basis for creating photoresponsive materials. The transformation from uncross-linked to a cross-linked network upon irradiation leads to significant changes in the material's properties, such as solubility and mechanical strength. This behavior allows these materials to be used as negative-type photoresists, where the areas exposed to light become insoluble. researchgate.netkpi.ua Recent research has also focused on developing chalcones that can be activated by visible light, enhancing their versatility. rsc.org
Surface Modification and Coating Applications
The unique chemical properties of chalcone-based polymers make them suitable for surface modification and the development of functional coatings. These polymers can be applied to various substrates to alter their surface characteristics. For instance, chalcone derivatives have been investigated as promising antifouling agents for marine coatings. nih.gov By incorporating this compound into a polyurethane-based coating, it is possible to reduce the adherence of marine organisms. nih.gov
Furthermore, the photo-cross-linking ability allows for the creation of durable and solvent-resistant coatings. A polymer solution can be coated onto a surface and then irradiated with UV light to cure and harden the film, permanently bonding it to the substrate. This process is valuable for creating protective layers, patterned surfaces in microelectronics, and other advanced applications.
Role as a Cross-linking Agent in Polymer Networks
The primary mechanism by which this compound acts as a cross-linking agent is through the photodimerization of its chalcone moiety. kpi.ua When polymers with pendant chalcone groups are irradiated with UV light, the double bonds of the enone system in adjacent chains align and undergo a [2+2] cycloaddition. researchgate.net This reaction creates covalent bonds (cyclobutane rings) between the polymer chains, transforming a soluble, thermoplastic material into an insoluble and infusible thermoset network. researchgate.netkpi.ua
This photo-cross-linking process is highly efficient and can be controlled spatially by using photomasks, making it a cornerstone of photolithography. researchgate.net The rate and extent of cross-linking can be influenced by factors such as the concentration of chalcone units, the flexibility of the polymer backbone, and the intensity and wavelength of the light source. researchgate.net This precise control over network formation is critical for applications in negative photoresists, adhesives, and the fabrication of micro-optical components.
This compound as a Building Block for Complex Molecules
Beyond materials science, the reactive nature of the chalcone scaffold makes this compound an excellent starting material for the synthesis of more complex organic molecules, particularly heterocyclic compounds. researchgate.netderpharmachemica.com
Synthesis of Heterocyclic Compounds via Cyclization Reactions
The α,β-unsaturated ketone functionality in this compound is a versatile electrophile that can react with various dinucleophiles to form a wide range of heterocyclic systems. These reactions typically proceed through an initial Michael addition followed by an intramolecular condensation and cyclization. acs.org
Chalcones are well-established precursors for synthesizing biologically and pharmaceutically important heterocycles. derpharmachemica.comuobaghdad.edu.iq For example, reaction with hydrazine (B178648) derivatives yields pyrazolines, while condensation with urea (B33335) or thiourea (B124793) leads to the formation of pyrimidine (B1678525) derivatives. tsijournals.comnih.gov These cyclization reactions provide a straightforward route to complex molecular architectures from a readily accessible starting material.
Table 2: Heterocyclic Synthesis from this compound
| Reagent | Reaction Conditions | Resulting Heterocycle | Ring System |
|---|---|---|---|
| Hydrazine Hydrate | Ethanol (B145695), Reflux | Pyrazoline derivative | 5-membered |
| Phenylhydrazine | Acetic Acid, Reflux | N-phenylpyrazoline derivative | 5-membered |
| Hydroxylamine Hydrochloride | Ethanol/Sodium Acetate (B1210297), Reflux | Isoxazole derivative | 5-membered |
| Urea | Ethanolic NaOH | Dihydropyrimidinone derivative | 6-membered |
| Thiourea | Ethanolic NaOH | Dihydropyrimidine-2-thione derivative | 6-membered |
| Guanidine | Ethanolic NaOH | 2-Aminopyrimidine derivative | 6-membered |
Scaffold Derivatization for Library Synthesis
The this compound scaffold is an exemplary starting point for the generation of compound libraries through combinatorial and parallel synthesis strategies. The core structure presents multiple points for diversification, allowing for the systematic exploration of chemical space to identify molecules with novel properties and biological activities. The inherent reactivity of the chalcone backbone, particularly the Michael acceptor characteristic of the enone system, and the potential for modification of the aromatic rings and the acetamide group, make it a highly adaptable template.
The synthesis of a focused library typically begins with the core this compound structure, which can be readily synthesized via a Claisen-Schmidt condensation between 4-aminoacetophenone and benzaldehyde (B42025), followed by acetylation. From this central scaffold, derivatization can be achieved through various synthetic transformations:
Reaction at the Enone Moiety: The α,β-unsaturated ketone is susceptible to nucleophilic addition (Michael addition) by a variety of nucleophiles, including thiols, amines, and carbanions. This allows for the introduction of diverse chemical entities at the β-position of the carbonyl group.
Derivatization of the Acetamide Group: The nitrogen of the acetamide can be further functionalized, or the acetyl group can be replaced with other acyl groups to explore the impact of this region on molecular interactions.
A representative scheme for the derivatization of the this compound scaffold is depicted below, showcasing potential diversification points.
| Diversification Point | Reagents and Conditions | Potential Functional Groups Introduced |
| Aromatic Ring A | Electrophilic aromatic substitution (e.g., nitration, halogenation) | -NO₂, -Br, -Cl, -I |
| Aromatic Ring B | Suzuki or Stille coupling with substituted boronic acids or stannanes | Substituted aryl or heteroaryl groups |
| Enone System | Michael addition with thiols, amines, or active methylene (B1212753) compounds | Thioethers, amino groups, alkyl chains |
| Acetamide Group | Hydrolysis followed by acylation with various acid chlorides or anhydrides | Different acyl groups (e.g., benzoyl, propionyl) |
By systematically varying the substituents at these positions, large and diverse libraries of compounds can be generated. These libraries are invaluable tools for high-throughput screening campaigns aimed at discovering new lead compounds for drug discovery and other applications. For example, a library of N-phenylacetamide derivatives containing 4-arylthiazole moieties was synthesized to explore their antibacterial activities. nih.gov
This compound as a Chemical Probe or Label (Non-Clinical)
The structural features of this compound also lend themselves to the development of chemical probes and labels for in vitro biochemical and cell biological studies. By incorporating reporter groups such as fluorophores or photo-reactive moieties, derivatives of this compound can be used to visualize, track, and map interactions with biomolecules.
Fluorescence Labeling of Biomolecules (In Vitro Studies)
While this compound itself is not inherently fluorescent, it can be readily modified to create fluorescent probes. The chalcone scaffold is a known chromophore, and strategic introduction of certain functional groups can induce or enhance fluorescence. A study on acetamide-chalcone derivatives demonstrated that the incorporation of a dimethylamine (B145610) group can lead to a significant fluorescence quantum yield, making such compounds suitable for biological imaging applications. nih.gov
The synthesis of a fluorescent derivative of this compound could involve the introduction of a fluorescent tag, such as a commercially available dye, or the modification of the core structure to create an intrinsically fluorescent molecule. For example, a fluorescent probe could be synthesized by coupling a fluorescent dye containing a reactive group (e.g., an NHS ester) to a modified version of the parent compound that presents a primary amine.
The resulting fluorescent probes can then be used in a variety of in vitro applications, including:
Fluorescence Microscopy: To visualize the localization of the probe within cells or tissues.
Flow Cytometry: To quantify the binding of the probe to cells.
Fluorescence Polarization Assays: To study the binding of the probe to a target protein in solution.
The utility of such probes lies in their ability to provide spatial and temporal information about the distribution and interaction of the labeled molecule in a biological system.
| Property | Description | Relevance to Fluorescence Labeling |
| Excitation Wavelength | The wavelength of light absorbed by the fluorophore. | Should be in a range that minimizes background fluorescence from biological samples. |
| Emission Wavelength | The wavelength of light emitted by the fluorophore. | Should be sufficiently separated from the excitation wavelength to allow for effective detection. |
| Quantum Yield | The efficiency of the fluorophore in converting absorbed light into emitted light. | A high quantum yield is desirable for bright, easily detectable signals. |
| Photostability | The ability of the fluorophore to resist photobleaching upon exposure to light. | Important for long-term imaging experiments. |
Photoaffinity Labeling for Protein-Ligand Interaction Mapping (In Vitro Studies)
Photoaffinity labeling is a powerful technique used to identify and map the binding sites of ligands on their target proteins. This method involves the use of a photo-reactive probe that, upon irradiation with light of a specific wavelength, forms a covalent bond with its binding partner. This compound can serve as a scaffold for the design of such probes.
To create a photoaffinity label from this scaffold, a photo-reactive group, such as a diazirine or a benzophenone, would need to be incorporated into the molecule. rsc.org These groups are relatively stable in the dark but become highly reactive upon photolysis, forming carbenes or radicals that can insert into nearby C-H or N-H bonds of a target protein.
The design of a photoaffinity probe based on this compound would involve:
Selection of the photo-reactive group: Diazirines are often preferred due to their small size and high reactivity upon activation with UV light.
Positioning of the photo-reactive group: The group should be placed at a position on the scaffold that is not critical for binding to the target protein but is close enough to the binding site to ensure efficient cross-linking.
Synthesis of the probe: This would involve a multi-step synthesis to incorporate the photo-reactive moiety onto the parent compound.
Once synthesized, the photoaffinity probe can be used in in vitro experiments to identify the binding partners of the parent compound. This typically involves incubating the probe with a cell lysate or a purified protein, followed by UV irradiation to induce cross-linking. The cross-linked protein-probe complexes can then be identified and analyzed using techniques such as mass spectrometry.
This compound in Catalysis and Enzyme Inhibition (Non-Clinical)
The chemical properties of this compound and its derivatives also make them interesting candidates for applications in catalysis and as enzyme inhibitors in non-clinical settings.
As a Ligand in Metal-Organic Frameworks (MOFs) for Catalysis
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. oiccpress.comresearchgate.net The versatility in the choice of both the metal and the organic linker allows for the design of MOFs with tailored properties for specific applications, including catalysis. nih.gov
This compound, with its potential coordination sites (the carbonyl oxygen and the acetamide oxygen or nitrogen), could serve as a functional organic linker in the synthesis of novel MOFs. The incorporation of this ligand into a MOF structure could introduce specific catalytic activities or serve as a platform for post-synthetic modification to introduce catalytic sites.
The synthesis of a MOF using this ligand would typically involve a solvothermal reaction between a metal salt and the ligand. The resulting MOF could potentially be used as a heterogeneous catalyst in various organic transformations. The porous nature of MOFs allows for the diffusion of substrates to the active sites within the framework, while the defined structure can impart selectivity to the catalytic process.
| MOF Component | Role in Catalysis | Potential Contribution of this compound |
| Metal Node | Can act as a Lewis acid or redox-active catalytic center. | The ligand can influence the electronic properties and coordination environment of the metal node. |
| Organic Linker | Can be functionalized with catalytic groups or act as a support. | The enone and acetamide functionalities could participate in catalysis or be modified to introduce catalytic sites. |
| Porous Structure | Provides high surface area and allows for substrate access. | The size and shape of the ligand will determine the pore dimensions and topology of the MOF. |
Investigation of Enzymatic Inhibition Mechanisms (In Vitro Kinetic Studies)
Chalcone derivatives are well-documented as inhibitors of various enzymes. nih.gov The α,β-unsaturated ketone moiety is a key pharmacophore that can react with nucleophilic residues, such as cysteine, in the active site of enzymes, leading to covalent inhibition. The acetamide and phenyl groups can also engage in non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which contribute to the binding affinity and selectivity of the inhibitor.
In vitro kinetic studies are essential to elucidate the mechanism of enzyme inhibition by this compound and its derivatives. These studies typically involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor and the substrate.
Key kinetic parameters that can be determined include:
IC₅₀ (Half-maximal inhibitory concentration): The concentration of the inhibitor required to reduce the enzyme activity by 50%.
Kᵢ (Inhibition constant): A measure of the affinity of the inhibitor for the enzyme.
Mechanism of inhibition: Whether the inhibition is competitive, non-competitive, uncompetitive, or mixed.
For covalent inhibitors, time-dependent inhibition studies are also performed to determine the rate of covalent modification of the enzyme. By analyzing the kinetic data, researchers can gain insights into how the inhibitor interacts with the enzyme and develop more potent and selective inhibitors. For instance, various chalcone derivatives have been shown to be effective inhibitors of α-amylase, an enzyme involved in carbohydrate metabolism. nih.gov
| Kinetic Parameter | Description | Information Gained from In Vitro Studies |
| IC₅₀ | Concentration of inhibitor causing 50% inhibition. | Provides a measure of the inhibitor's potency. |
| Kᵢ | Dissociation constant for the enzyme-inhibitor complex. | Reflects the binding affinity of a reversible inhibitor. |
| k_inact / K_I | Second-order rate constant for covalent inhibition. | Measures the efficiency of an irreversible inhibitor. |
| Lineweaver-Burk Plot | Graphical representation of enzyme kinetics. | Helps to determine the mode of inhibition (e.g., competitive, non-competitive). |
Small Molecule Modulators of Non-Mammalian Biological Pathways (e.g., plant growth regulators, antimicrobial activity in cell-free systems)
Derivatives of this compound have shown notable potential as modulators of biological pathways in non-mammalian systems, particularly in antimicrobial and plant growth regulation.
Antimicrobial Activity:
The antimicrobial efficacy of chalcones is often attributed to the α,β-unsaturated keto group, which can act as a Michael acceptor, interacting with biological nucleophiles such as amino acids or peptides in microorganisms. A variety of synthetic chalcones bearing the N-phenylacetamide moiety have been investigated for their activity against a range of bacterial and fungal pathogens.
Research has demonstrated that certain acetamide-containing chalcone derivatives exhibit significant antimicrobial properties. For instance, compounds such as (E)-2-(4-acetamidophenoxy)-N-(3-(3-(4-methoxyphenyl) acryloyl)phenyl)acetamide and (E)-2-(4-acetamidophenoxy)-N-(3-(3-(4-chlorophenyl)acryloyl) phenyl)acetamide have shown activity against Staphylococcus aureus. Other studies on (E)-2-(4-acetamidophenoxy)-N-(3-(3-(4-substitutedphenyl) acryloyl) phenyl) acetamide derivatives have reported strong antibacterial and moderate antifungal activity against various microbial species. nih.gov
The minimum inhibitory concentration (MIC) is a key metric for antimicrobial activity, and various studies have quantified the effectiveness of these derivatives. The data in the table below summarizes the MIC values for a selection of chalcone derivatives against different microorganisms, showcasing their potential as antimicrobial agents.
Table 1: Antimicrobial Activity of Selected Chalcone Derivatives (MIC in µg/mL)
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger | Reference |
|---|---|---|---|---|---|---|---|
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | 125 | 62.5 | 250 | 125 | - | - | gsconlinepress.com |
| (E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one | >1000 | 1000 | >1000 | >1000 | - | - | gsconlinepress.com |
| (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl) prop-2-en-1-one | 500 | 250 | 1000 | 500 | - | - | gsconlinepress.com |
| Chalcone Derivative 6a | 0.4-0.6 | 0.4-0.6 | - | No Inhibition | - | Poor Activity | nih.gov |
| Chalcone Derivative 6c | 0.4-0.6 | 0.4-0.6 | Moderate Activity | - | - | Moderate Activity | nih.gov |
| Chalcone Derivative 8c | - | - | - | - | 8 | 8 | mdpi.com |
| Ampicillin | - | - | - | - | - | - | |
| Fluconazole | - | - | - | - | 4 | - | mdpi.com |
| Amoxicillin | - | - | - | - | 2 | - | mdpi.com |
Plant Growth Regulators:
Chalcones are also recognized for their phytotoxic activities, which are being explored for the development of novel herbicides and plant growth regulators. nih.gov The effect of these compounds can vary based on the substituents on the aromatic rings, the concentration applied, and the target plant species. nih.gov Some chalcones exhibit strong herbicidal effects with low toxicity to crops. nih.gov For example, certain derivatives have been shown to inhibit the germination and early root growth of some weeds. nih.gov Specifically, some chalcone derivatives have demonstrated inhibitory effects on the growth of Lemna pausicotata. nih.gov However, while the broader class of chalcones shows promise in this area, specific research on the plant growth regulatory effects of this compound and its close derivatives is limited in the current scientific literature.
Electrochemical Applications of this compound Derivatives
The electroactive nature of the chalcone scaffold makes it a promising candidate for various electrochemical applications, including the development of sensors for non-biological targets.
The electrochemical properties of chalcones are primarily associated with the α,β-unsaturated ketone moiety, which is susceptible to both oxidation and reduction. The redox potentials of these compounds can be tuned by introducing electron-donating or electron-withdrawing substituents on the aromatic rings. Cyclic voltammetry is a common technique used to study the redox behavior of chalcones. mdpi.com
The ability to functionalize the aromatic rings of the chalcone structure makes these compounds versatile platforms for the design of chemosensors for various analytes, including metal ions and anions. rsc.org The sensing mechanism often involves the coordination of the analyte with heteroatoms (such as oxygen or nitrogen) in the chalcone derivative, leading to a detectable change in the electrochemical or optical properties of the molecule.
Chalcone-based derivatives have been successfully employed in the development of electrochemical sensors for the detection of heavy metal ions. These sensors can offer advantages such as high sensitivity, selectivity, and low detection limits. For example, a chalcone-based colorimetric chemosensor, sodium (E)-2,4-dichloro-6-(3-oxo-3-(pyridine-2-yl)prop-1-en-1-yl)phenolate (DPP), was developed for the detection of Ni²⁺ in aqueous media with a low detection limit. researchgate.net Another study reported a pyrazoline-based chalcone sensor for the detection of Cu²⁺.
The development of chalcone-based sensors for anions has also been an active area of research. A chalcone derivative, 3-(4-hydroxy-3-methoxyphenyl)-1-phenyl-2-propen-1-one, was shown to act as a colorimetric sensor for anions such as fluoride, cyanide, carbonate, and sulfate (B86663) through a proton transfer mechanism. researchgate.netdoaj.org The table below summarizes the performance of some reported chalcone-based sensors for non-biological targets.
Table 2: Performance of Selected Chalcone-Based Sensors for Non-Biological Targets
| Sensor Compound | Target Analyte | Method | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Sodium (E)-2,4-dichloro-6-(3-oxo-3-(pyridine-2-yl)prop-1-en-1-yl)phenolate (DPP) | Ni²⁺ | Colorimetric | 0.36 µM | researchgate.net |
| Pyrazoline-based sensor 6 | Cu²⁺ | Fluorescence | 8.7 x 10⁻⁸ M | |
| 3-(4-hydroxy-3-methoxyphenyl)-1-phenyl-2-propen-1-one | F⁻, CN⁻, CO₃²⁻, SO₄²⁻ | Colorimetric | Not specified | researchgate.netdoaj.org |
Environmental Fate and Degradation Studies of N 4 3 Oxoprop 1 En 1 Yl Phenyl Acetamide if Applicable for Industrial Scale
Photodegradation Pathways
There is no available research on the photodegradation of N-(4-(3-Oxoprop-1-en-1-yl)phenyl)acetamide.
Wavelength-Dependent Degradation Kinetics
No studies were found that investigated the degradation kinetics of this compound under different light wavelengths.
Identification of Photoproducts
There is no information available on the identity of potential photoproducts formed during the degradation of this compound.
Chemical Hydrolysis in Environmental Conditions
No data exists on the hydrolysis of this compound under various environmental pH and temperature conditions.
Biodegradation Potential in Environmental Compartments
There is a lack of information regarding the susceptibility of this compound to microbial degradation in soil, water, or other environmental compartments.
Microbial Degradation Studies (In Vitro)
No in vitro studies using specific microbial cultures to assess the biodegradation of this compound have been documented.
Identification of Biodegradation Metabolites
Without biodegradation studies, there is no information on the potential metabolites that could be formed through microbial action on this compound.
Due to the absence of empirical data for this compound, the requested data tables and detailed research findings for the specified sections cannot be provided.
Future Perspectives and Emerging Research Directions for N 4 3 Oxoprop 1 En 1 Yl Phenyl Acetamide
Integration with Artificial Intelligence and Machine Learning for Synthesis Prediction and Property Design
Table 1: Hypothetical Machine Learning Predictions for Derivatives of N-(4-(3-Oxoprop-1-en-1-yl)phenyl)acetamide This table illustrates how a predictive ML model might be used to screen virtual compounds. Data is for illustrative purposes.
| Substituent on Phenyl Ring | Predicted Property 1 (e.g., Absorption Max, nm) | Predicted Property 2 (e.g., Solubility, logS) | Predicted Synthesis Success Rate (%) |
| -H (parent compound) | 320 | -3.5 | 95 |
| -NO₂ | 355 | -4.2 | 88 |
| -OCH₃ | 310 | -3.1 | 92 |
| -Cl | 325 | -3.8 | 94 |
Exploration of this compound in Supramolecular Chemistry
The molecular structure of this compound possesses several key features that make it a promising candidate for applications in supramolecular chemistry. The amide moiety (-NH-C=O) is an excellent hydrogen bond donor and acceptor, while the aromatic rings are capable of engaging in π-π stacking interactions. Additionally, the terminal carbonyl group can act as a hydrogen bond acceptor.
These non-covalent interactions could be exploited to assemble the molecule into well-ordered, higher-level structures such as gels, liquid crystals, or co-crystals. For instance, directional hydrogen bonding between the amide groups could lead to the formation of one-dimensional chains or tapes, which could then stack via π-π interactions to form more complex architectures. The study of crystal structures of similar molecules reveals the prevalence of such C—H⋯O and C—H⋯π interactions in stabilizing the crystal packing. researchgate.net By systematically modifying the molecular structure, it may be possible to tune the nature and strength of these intermolecular forces to control the resulting supramolecular assembly and its material properties.
Development of Sustainable Synthesis Routes
Traditional organic synthesis often relies on harsh reagents, organic solvents, and significant energy input. The principles of green chemistry offer a framework for developing more environmentally benign synthetic routes to this compound. semanticscholar.org The core reaction for its synthesis, a Claisen-Schmidt condensation, is amenable to several green chemistry innovations.
Future research could focus on replacing traditional homogeneous catalysts with reusable heterogeneous catalysts, which simplifies product purification and reduces waste. Another promising approach is the use of alternative energy sources, such as microwave irradiation, which has been shown to accelerate reaction times and increase yields for the synthesis of related acetamide (B32628) compounds like paracetamol. bch.roiipseries.org Moreover, exploring solvent-free reaction conditions or the use of greener solvents like water or ethanol (B145695) could drastically reduce the environmental footprint of the synthesis. bch.ro Electrochemical methods, which use electricity to drive reactions, represent another green alternative that can minimize the use of chemical reagents. researchgate.net
Table 2: Comparison of Traditional vs. Potential Green Synthesis Routes
| Parameter | Traditional Route (e.g., NaOH in Ethanol) | Potential Green Route (e.g., Microwave, Solvent-Free) |
| Energy Source | Conventional Heating (Oil Bath) | Microwave Irradiation |
| Solvent | Organic (e.g., Ethanol, Methanol) | Minimal or No Solvent |
| Catalyst | Homogeneous Base (e.g., NaOH) | Reusable Solid Catalyst |
| Reaction Time | Several Hours | Minutes |
| Workup | Neutralization, Extraction | Direct Crystallization/Filtration |
| Waste Generation | High (Solvent, Aqueous Waste) | Low |
Expanding the Scope of this compound for Advanced Functional Materials
The conjugated π-system extending across the phenyl rings and the enone moiety gives this compound inherent electronic and optical properties that could be harnessed for advanced functional materials. The chalcone (B49325) framework is a well-known scaffold for materials with nonlinear optical (NLO) properties, and this compound could be investigated for similar applications.
A significant future direction involves using this molecule as a monomer or a functional building block for polymerization. By introducing a polymerizable group onto the molecule, it could be incorporated into polymer backbones or as a pendant group. The resulting polymers could exhibit unique properties, such as photoreactivity, thermal stability, or specific electronic characteristics, making them suitable for applications in coatings, sensors, or electronic devices. The α,β-unsaturated ketone is also a Michael acceptor, a feature that could be used for covalent attachment to surfaces or for the development of chemical sensors where the addition of an analyte alters the molecule's optical or electronic properties.
Multidisciplinary Research Collaborations for Comprehensive Understanding
To fully realize the potential of this compound, a collaborative, multidisciplinary research approach is essential. The complexity of designing, synthesizing, and applying novel molecules necessitates expertise from a wide range of scientific fields.
Synthetic Organic Chemists are needed to devise and optimize efficient and sustainable synthesis routes. nih.gov
Computational Chemists and AI Specialists can model the molecule's properties, predict the outcomes of new synthetic strategies, and screen virtual libraries for promising applications. researchgate.net
Materials Scientists can investigate the incorporation of the molecule into polymers and other materials, and characterize the properties of these new materials.
Physicists and Chemical Engineers are required to measure and understand the physical properties of the molecule and its derived materials, such as its optical, thermal, and electronic behavior.
Biochemists and Pharmacologists could explore potential biological activities, as both the chalcone and phenylacetamide motifs are found in many biologically active compounds. researchgate.netnih.gov
By fostering collaboration between these disciplines, the scientific community can accelerate the journey from fundamental understanding of this compound to its successful implementation in novel technologies and applications.
Q & A
Q. What are the recommended synthetic routes for N-(4-(3-Oxoprop-1-en-1-yl)phenyl)acetamide and its derivatives?
Methodological Answer: Synthesis typically involves coupling reactions between acetamide precursors and propenoyl-containing intermediates. For example, derivatives like N-[4-(piperazin-1-ylsulfonyl)phenyl]acetamide ( ) are synthesized via sulfonylation followed by nucleophilic substitution. Key steps include:
- Selection of anhydrous solvents (e.g., CH₂Cl₂) and catalysts (e.g., Na₂CO₃) to promote reaction efficiency .
- Purification via silica gel chromatography or recrystallization from solvents like ethyl acetate .
- Characterization using NMR and mass spectrometry to confirm structural integrity .
Q. How can researchers validate the structural identity of this compound?
Methodological Answer: Structural validation requires a combination of analytical techniques:
- ¹H/¹³C NMR : Assign peaks to specific protons and carbons (e.g., δ 7.69 ppm for aromatic protons in derivatives) .
- Mass Spectrometry : Confirm molecular weight via ESI/APCI(+) modes (e.g., m/z 347 [M+H]⁺) .
- Chromatography : Use HPLC with UV detection (λmax ~255 nm) to assess purity and identify impurities .
Q. What analytical methods are suitable for quantifying impurities in this compound?
Methodological Answer: High-performance liquid chromatography (HPLC) is the gold standard:
- Prepare a sample solution in water/acetonitrile (6.5:43.5 v/v) and inject into a C18 column .
- Compare retention times against reference standards to detect related substances (e.g., unreacted intermediates) .
Advanced Research Questions
Q. How can researchers evaluate the pharmacological activity of this compound derivatives?
Methodological Answer:
- In vitro assays : Screen for analgesic activity using COX-2 inhibition assays, comparing efficacy to standards like paracetamol .
- In vivo models : Test anti-hypernociceptive effects in rodent inflammatory pain models (e.g., carrageenan-induced edema) .
- Dose-response studies : Establish IC₅₀ values and therapeutic windows using logarithmic dose increments .
Q. What strategies are effective for resolving contradictions in structure-activity relationship (SAR) data for acetamide derivatives?
Methodological Answer:
- Comparative molecular field analysis (CoMFA) : Map steric/electronic properties of derivatives (e.g., sulfonamide vs. piperazinyl groups) to correlate with activity .
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., piperazine-linked derivatives showing enhanced CNS penetration) .
Q. How should researchers address discrepancies in reported biological activities of structurally similar compounds?
Methodological Answer:
- Replicate experiments : Control variables like solvent purity, temperature, and assay protocols to isolate confounding factors .
- Cross-validate with orthogonal assays : Confirm COX-2 inhibition results via prostaglandin E₂ ELISA to rule out false positives .
Q. What methodologies ensure stability assessment of this compound under varying storage conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products .
- Long-term stability : Store samples at -20°C and analyze periodically via HPLC over ≥5 years to monitor potency loss .
Q. How can computational modeling optimize the design of this compound derivatives?
Methodological Answer:
- Docking simulations : Use software like AutoDock to predict binding affinities for target proteins (e.g., COX-2) .
- ADMET prediction : Calculate logP, solubility, and CYP450 interactions via tools like SwissADME to prioritize synthesizable candidates .
Q. What experimental approaches improve solubility of this compound in aqueous media?
Methodological Answer:
- Salt formation : React with HCl or sodium bicarbonate to generate water-soluble salts .
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance dissolution without altering pharmacological activity .
Q. How can researchers design this compound derivatives with enhanced selectivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
